REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[C:9]([C:11]([O:13]C)=[O:12])[S:8][C:7]=2[CH:15]=1)#[N:2].CO.[OH-].[Na+]>O>[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[S:8][C:7]=2[CH:15]=1)#[N:2] |f:2.3|
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Name
|
|
Quantity
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4 g
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Type
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reactant
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Smiles
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C(#N)C=1C=CC2=C(SC(=C2)C(=O)OC)C1
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Name
|
|
Quantity
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130 mL
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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23 g
|
Type
|
reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred at room temperature for 20 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was concentrated to half of the volume
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Type
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EXTRACTION
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Details
|
The mixture was extracted with CHCl3/i-PrOH (90:10)
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Type
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CONCENTRATION
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Details
|
the organic phase was concentrated under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
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Smiles
|
C(#N)C=1C=CC2=C(SC(=C2)C(=O)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |